Cas no 58556-55-1 (4-(2-Acetoxy-ethyl)phenol)
4-(2-Acetoxy-ethyl)phenol is a phenolic compound featuring an acetoxyethyl functional group, making it a versatile intermediate in organic synthesis. Its structure combines the reactivity of a phenol moiety with the ester functionality of the acetoxy group, enabling applications in pharmaceuticals, agrochemicals, and specialty chemicals. The compound is particularly useful in derivatization reactions, where its phenolic hydroxyl group can undergo further modifications such as etherification or alkylation. The acetoxyethyl side chain enhances solubility in organic solvents, facilitating purification and handling. This compound is valued for its stability under controlled conditions and its role in producing fine chemicals with high selectivity.

4-(2-Acetoxy-ethyl)phenol structure
商品名:4-(2-Acetoxy-ethyl)phenol
4-(2-Acetoxy-ethyl)phenol 化学的及び物理的性質
名前と識別子
-
- 4-(2-Acetoxy-ethyl)phenol
- 4-Hydroxy-benzeneethanol 1-Acetate
- Acetic Acid 2-(4-Hydroxyphenyl)ethyl Ester
- 2-(p-Hydroxyphenyl)ethyl Acetate
- 4-Hydroxyphenethyl Acetate
- 1-acetoxy-2-(4-hydroxyphenyl)ethane
- 1-acetoxy-2-(4-hydroxyphenyl)-ethane
- 2-(4'-hydroxyphenyl)ethyl acetate
- 2-(4-hydroxyphenyl)-ethyl acetate
- 4-Hydroxy-benzeneethanol 1-Acetat
- AC1LCUW5
- CTK5A8506
- p-(hydroxyphenyl)ethyl acetate
- SureCN2387794
- tyrosyl acetate
- CHEMBL3942157
- SCHEMBL2387794
- 2-(4-Hydroxylphenyl) ethyl acetate
- 2-(4-hydroxyphenyl)ethyl acetate
- ETHANE,1-ACETOXY,2-(4-HYDROXYPHENYL)
- LDLOCPJLLDCCGO-UHFFFAOYSA-N
- benzeneethanol, 4-hydroxy-, alpha-acetate
- Benzeneethanol, 4-hydroxy-, 1-acetate
- FT-0661084
- 2-(4-Hydroxyphenyl)ethanol acetate ester
- DTXSID50348484
- AKOS006327538
- AB51485
- Tyrosol, acetate
- InChI=1/C10H12O3/c1-8(11)13-7-6-9-2-4-10(12)5-3-9/h2-5,12H,6-7H2,1H
- Benzeneethanol, 4-hydroxy-, .alpha.-acetate
- 58556-55-1
- acetic acid 2-(4-hydroxyphenyl)-ethyl ester
- DB-315662
- 4-(2-Acetoxyethyl)phenol
-
- インチ: InChI=1S/C10H12O3/c1-8(11)13-7-6-9-2-4-10(12)5-3-9/h2-5,12H,6-7H2,1H3
- InChIKey: LDLOCPJLLDCCGO-UHFFFAOYSA-N
- ほほえんだ: CC(=O)OCCC1=CC=C(C=C1)O
計算された属性
- せいみつぶんしりょう: 180.07866
- どういたいしつりょう: 180.078644241g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 4
- 複雑さ: 160
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 46.5Ų
じっけんとくせい
- PSA: 46.53
4-(2-Acetoxy-ethyl)phenol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | A165595-1g |
4-(2-Acetoxy-ethyl)phenol |
58556-55-1 | 1g |
$ 667.00 | 2023-09-09 | ||
TRC | A165595-2.5g |
4-(2-Acetoxy-ethyl)phenol |
58556-55-1 | 2.5g |
$ 1303.00 | 2023-04-19 | ||
A2B Chem LLC | AG72815-50mg |
4-(2-ACETOXY-ETHYL)PHENOL |
58556-55-1 | 50mg |
$145.00 | 2024-04-19 | ||
TRC | A165595-250mg |
4-(2-Acetoxy-ethyl)phenol |
58556-55-1 | 250mg |
$ 190.00 | 2023-09-09 | ||
A2B Chem LLC | AG72815-100mg |
4-(2-ACETOXY-ETHYL)PHENOL |
58556-55-1 | 100mg |
$198.00 | 2024-04-19 | ||
TRC | A165595-100mg |
4-(2-Acetoxy-ethyl)phenol |
58556-55-1 | 100mg |
$ 135.00 | 2023-09-09 | ||
TRC | A165595-500mg |
4-(2-Acetoxy-ethyl)phenol |
58556-55-1 | 500mg |
$ 356.00 | 2023-04-19 |
4-(2-Acetoxy-ethyl)phenol 関連文献
-
1. Food quality and authenticity screening via easy ambient sonic-spray ionization mass spectrometryAndreia M. Porcari,Gabriel D. Fernandes,Daniel Barrera-Arellano,Marcos N. Eberlin,Rosana M. Alberici Analyst 2016 141 1172
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